molecular formula C8H13ClN2O2S B1435508 4-[(Methylamino)methyl]benzene-1-sulfonamide hydrochloride CAS No. 116599-33-8

4-[(Methylamino)methyl]benzene-1-sulfonamide hydrochloride

Cat. No. B1435508
M. Wt: 236.72 g/mol
InChI Key: SDFZFCMACVDSNI-UHFFFAOYSA-N
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Description

4-[(Methylamino)methyl]benzene-1-sulfonamide hydrochloride is a chemical compound with the CAS Number: 116599-33-8 . It has a molecular weight of 236.72 . It is a powder at room temperature .


Molecular Structure Analysis

The IUPAC name for this compound is 4-((methylamino)methyl)benzenesulfonamide hydrochloride . The InChI code is 1S/C8H12N2O2S.ClH/c1-10-6-7-2-4-8(5-3-7)13(9,11)12;/h2-5,10H,6H2,1H3,(H2,9,11,12);1H .


Physical And Chemical Properties Analysis

This compound has a melting point of 238-240°C . It is stored at room temperature .

Scientific Research Applications

  • Antibacterial and Antifungal Applications
    • Field : Medical and Biological Research
    • Application Summary : Sulfonamides, such as “4-[(Methylamino)methyl]benzene-1-sulfonamide hydrochloride”, are a substantial class of pharmaceutical drugs. They have various kinds of pharmacological agents having antitumor, antibacterial, anticarbonic anhydrase, diuretic, hypoglycemic, and protease inhibitory activity or antithyroid activity among others .
    • Methods of Application : The compounds were developed and their structures were confirmed by elemental and spectral analysis (FT-IR, ESI-MS, 1 HNMR, and 13 CNMR). In vitro, developed compounds were screened for their antibacterial and antifungal activities against medically important bacterial strains, namely, S. aureus, B. subtilis, and E. coli, and fungi, namely, A. flavus, A. parasiticus, and A. sp .
    • Results : Among the tested compounds, it was found that compounds 3b, 9a, and 9b have most potent activity against S. aureus, A. flavus, and A. parasiticus, respectively, and were found to be more active than sulfamethoxazole and itraconazole with MIC values 40 μ g/mL .

For example, many important drugs contain the sulfonamide group. They are used as antibacterial agents, antitumor agents, anticarbonic anhydrase agents, diuretics, hypoglycemic agents, protease inhibitors, and antithyroid agents among others .

For example, many important drugs contain the sulfonamide group. They are used as antibacterial agents, antitumor agents, anticarbonic anhydrase agents, diuretics, hypoglycemic agents, protease inhibitors, and antithyroid agents among others .

Safety And Hazards

The compound has been classified with the signal word “Warning” under the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

4-(methylaminomethyl)benzenesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2S.ClH/c1-10-6-7-2-4-8(5-3-7)13(9,11)12;/h2-5,10H,6H2,1H3,(H2,9,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDFZFCMACVDSNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=C(C=C1)S(=O)(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(Methylamino)methyl]benzene-1-sulfonamide hydrochloride

CAS RN

116599-33-8
Record name 4-[(methylamino)methyl]benzene-1-sulfonamide hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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